molecular formula C7H13F3N2 B2871999 1-(2,2,2-Trifluoroethyl)-1,4-diazepane CAS No. 926216-03-7

1-(2,2,2-Trifluoroethyl)-1,4-diazepane

Cat. No. B2871999
CAS RN: 926216-03-7
M. Wt: 182.19
InChI Key: BIHMTOQLCAYODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,2,2-Trifluoroethyl)-1,4-diazepane” is a fluorinated compound. Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties .


Synthesis Analysis

While specific synthesis methods for “1-(2,2,2-Trifluoroethyl)-1,4-diazepane” were not found, a related compound, “1- [1- (2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one”, was purified by flash chromatography .

Scientific Research Applications

Solvent for Fluorinated Materials

1-(2,2,2-Trifluoroethyl)-1,4-diazepane: can be used as a solvent to disperse fluorinated materials effectively. This application is crucial in research and development settings where fluorinated compounds are studied for their unique properties, such as high thermal stability and resistance to solvents and acids .

Surface Modification of Ultrafiltration Membranes

The compound has potential applications in the modification of ultrafiltration membranes. By incorporating 1-(2,2,2-Trifluoroethyl)-1,4-diazepane into the membrane fabrication process, it’s possible to enhance the hydrophilicity and antifouling properties of polyvinylidene fluoride (PVDF) membranes. This improvement is vital for increasing water permeance and reducing membrane fouling in water treatment processes .

Synthesis of Amphiphilic Graft Copolymers

In polymer science, 1-(2,2,2-Trifluoroethyl)-1,4-diazepane can be used to synthesize amphiphilic graft copolymers. These copolymers have applications in creating self-assembled nanostructures that can be used for drug delivery systems, tissue engineering, and the development of responsive materials .

Controlled Drug Release

The compound’s ability to form stable structures with other polymers makes it suitable for controlled drug release applications. By adjusting the polymer composition, researchers can control the release rate of drugs, which is essential for creating more effective and patient-friendly pharmaceuticals .

Fluorescent Probes

1-(2,2,2-Trifluoroethyl)-1,4-diazepane: can be part of the synthesis of stimulus-responsive polymers with luminescent properties. These polymers can serve as fluorescent probes in biological research, aiding in the visualization and tracking of cellular and molecular processes .

Biological Stents

The compound’s properties also allow for its use in the creation of biological stents. These stents can be designed to respond to specific stimuli, such as changes in pH or temperature, making them useful in various medical applications, including minimally invasive surgery .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)6-12-4-1-2-11-3-5-12/h11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHMTOQLCAYODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoroethyl)-1,4-diazepane

CAS RN

926216-03-7
Record name 1-(2,2,2-trifluoroethyl)-1,4-diazepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.